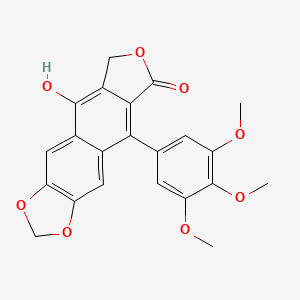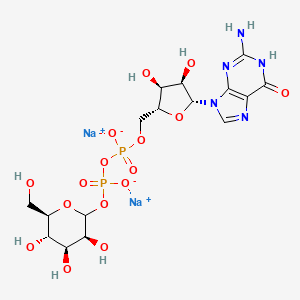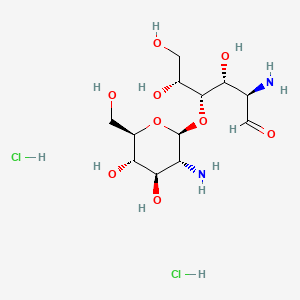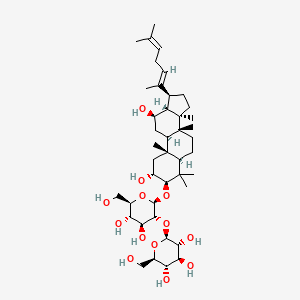
damulin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Damulin A: is a saponin compound found in the plant Gynostemma pentaphyllumThis compound has garnered significant attention due to its potent anti-cancer properties, particularly against non-small cell lung carcinoma (NSCLC) cells . This compound is a dammarane-type saponin, which is a class of triterpenoid saponins known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Damulin A is typically isolated from Gynostemma pentaphyllum through a series of extraction and purification processes. The plant material is first subjected to heat processing, which enhances the yield of dammarane-type saponins . The extraction involves the use of ethanol, followed by purification using resin HP-20, silica gel, and reversed-phase ODS column chromatography . The isolated compounds are then identified and characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Gynostemma pentaphyllum and subsequent extraction using similar methods as described above. The process is optimized to maximize yield and purity, ensuring that the compound meets the required standards for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Damulin A undergoes various chemical reactions, including hydrolysis and oxidation. During heat processing, gypenosides in Gynostemma pentaphyllum are hydrolyzed to produce dammarane-type saponins, including this compound .
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of acidic or enzymatic conditions to break down gypenosides into dammarane-type saponins.
Major Products: The major products formed from the hydrolysis of gypenosides are dammarane-type saponins, including this compound and Damulin B .
Scientific Research Applications
Damulin A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Damulin A exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . Activation of AMPK leads to increased β-oxidation and glucose uptake, contributing to its anti-diabetic and anti-obesity effects . Additionally, this compound has been shown to induce apoptosis in cancer cells by modulating various signaling pathways, including the Wnt/β-catenin pathway .
Comparison with Similar Compounds
Damulin B: Another dammarane-type saponin found in Gynostemma pentaphyllum, with similar anti-cancer and AMPK-activating properties.
Gypenoside L and Gypenoside LI: These are also dammarane-type saponins isolated from Gynostemma pentaphyllum, known for their cytotoxic effects on cancer cells.
Uniqueness of Damulin A: this compound stands out due to its potent cytotoxicity against NSCLC cells and its ability to activate AMPK, making it a promising candidate for the development of anti-cancer and anti-diabetic therapies .
Properties
Molecular Formula |
C42H70O13 |
|---|---|
Molecular Weight |
783.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O13/c1-20(2)10-9-11-21(3)22-12-14-42(8)29(22)23(45)16-28-40(6)17-24(46)36(39(4,5)27(40)13-15-41(28,42)7)55-38-35(33(50)31(48)26(19-44)53-38)54-37-34(51)32(49)30(47)25(18-43)52-37/h10-11,22-38,43-51H,9,12-19H2,1-8H3/b21-11+/t22-,23-,24-,25-,26-,27+,28-,29+,30-,31-,32+,33+,34-,35-,36+,37+,38+,40+,41-,42-/m1/s1 |
InChI Key |
BMSPHMYCTYOUPF-SNVBIOCGSA-N |
Isomeric SMILES |
CC(=CC/C=C(\C)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)C |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


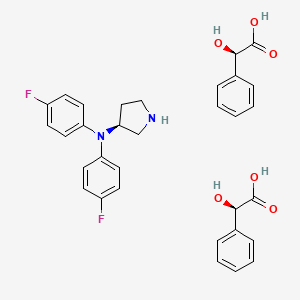
![2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830186.png)
![8-(4-Bromophenyl)-6-(4-methoxyphenyl)-2-[2,2,2-tris(fluoranyl)ethylamino]pyrido[4,3-d]pyrimidin-7-ol](/img/structure/B10830203.png)
![1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine](/img/structure/B10830216.png)
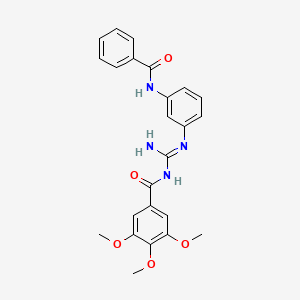
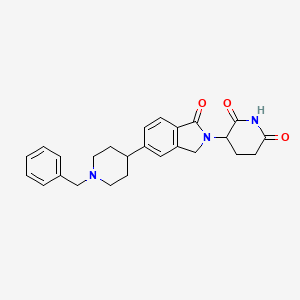
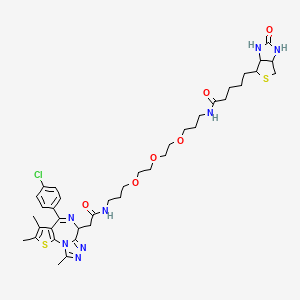
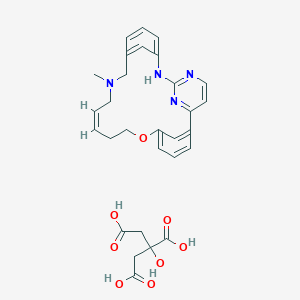
![4,9-Bis{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-2,7-Bis[3-(Morpholin-4-Yl)propyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2h,7h)-Tetrone](/img/structure/B10830269.png)
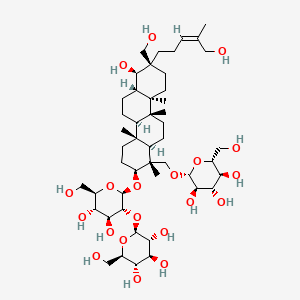
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;methane](/img/structure/B10830273.png)
